CYP3A4, CYP2C8, and CYP2B6 Inhibition Profiling of 4-(2-Chloroethyl)-1H-imidazole
4-(2-Chloroethyl)-1H-imidazole exhibits measurable but weak inhibitory activity against three major human cytochrome P450 isoforms, with IC₅₀ values of 5.6 µM for CYP3A4, 8.6 µM for CYP2C8, and 20.0 µM for CYP2B6 in human liver microsomal assays. While direct head-to-head comparator data for other chloroethylimidazole regioisomers is not available in the same assay system, these values represent a quantifiable baseline for CYP inhibition potential that informs compound selection for medicinal chemistry campaigns [1]. In contrast, many unsubstituted imidazole derivatives exhibit more potent CYP inhibition (often sub-micromolar IC₅₀) due to direct heme iron coordination, a pathway partially attenuated in 4-(2-chloroethyl)-1H-imidazole by the 4-position substitution [2].
| Evidence Dimension | Inhibition of Cytochrome P450 Isoforms |
|---|---|
| Target Compound Data | CYP3A4 IC₅₀ = 5.6 µM; CYP2C8 IC₅₀ = 8.6 µM; CYP2B6 IC₅₀ = 20.0 µM |
| Comparator Or Baseline | Unsubstituted imidazole derivatives (class-level inference): typically exhibit sub-micromolar CYP inhibition (e.g., IC₅₀ < 1 µM for CYP3A4 for certain imidazole antifungals) |
| Quantified Difference | 4-(2-Chloroethyl)-1H-imidazole shows approximately 5- to 20-fold weaker CYP3A4 inhibition compared to potent imidazole-based CYP inhibitors |
| Conditions | Human liver microsomes; preincubation for 5 min followed by NADPH-regenerating system addition; substrates: midazolam (CYP3A4), amodiaquine (CYP2C8), bupropion (CYP2B6) |
Why This Matters
The CYP inhibition profile is critical for medicinal chemists evaluating the compound as a building block for lead optimization; weaker CYP inhibition reduces the likelihood of drug-drug interaction liabilities in downstream candidates.
- [1] BindingDB Entry BDBM50366391 (ChEMBL4173088). Cytochrome P450 Inhibition Data for 4-(2-Chloroethyl)-1H-imidazole. View Source
- [2] Stresser, D. M.; Blanchard, A. P.; Turner, S. D.; Erve, J. C.; Dandeneau, A. A.; Miller, V. P.; Crespi, C. L. Substrate-Dependent Modulation of CYP3A4 Catalytic Activity: Analysis of 27 Test Compounds. Drug Metabolism and Disposition 2000, 28 (12), 1440-1448. View Source
